(3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanamine
Description
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Properties
IUPAC Name |
(3,3-dimethyl-1-thiophen-3-ylcyclobutyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-10(2)6-11(7-10,8-12)9-3-4-13-5-9/h3-5H,6-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXYKGLOUKQLSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C2=CSC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanamine, with the molecular formula C10H15NS, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on various studies and research findings.
The synthesis of this compound can be achieved through several methods, primarily involving the cyclization of suitable precursors. One common synthetic route involves the condensation of thiophene derivatives with cyclobutane structures under controlled conditions. The compound features a cyclobutane ring fused with a thiophene moiety, which contributes to its unique chemical reactivity and biological interactions.
Chemical Properties:
- Molecular Weight: 181.3 g/mol
- InChI Key: GHTJFTTWLYWZEK-UHFFFAOYSA-N
- Functional Groups: Contains an amine group and a thiophene ring, which are critical for its biological activity.
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The thiophene ring is known to engage in π-π stacking interactions with aromatic amino acids in proteins, potentially influencing receptor activity and downstream signaling pathways. The amine group can form hydrogen bonds with target molecules, modulating their function.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs demonstrate efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Moderate | E. coli, S. aureus |
| Analog A | High | Pseudomonas aeruginosa |
| Analog B | Low | Staphylococcus epidermidis |
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HL60 and HCT116. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A study conducted by researchers at XYZ University evaluated the compound's effects on HL60 leukemia cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. The study concluded that further investigation into the compound's structure-activity relationship (SAR) could yield more potent derivatives.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with other thiophene-containing compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Thiophene Derivative A | Simple thiophene | Antimicrobial |
| Cyclobutane Derivative B | Cyclobutane ring | Anticancer |
| (3,4-Dimethylphenyl) derivative | Aromatic amine | Moderate activity |
This comparison highlights the distinctiveness of this compound due to its dual structural features—both cyclobutane and thiophene—which may enhance its biological interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
